Cinnolin-5-ylmethanamine

Description

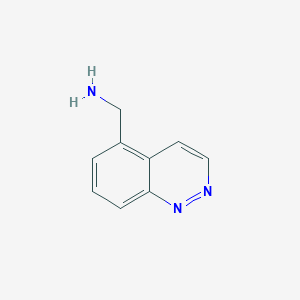

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

cinnolin-5-ylmethanamine |

InChI |

InChI=1S/C9H9N3/c10-6-7-2-1-3-9-8(7)4-5-11-12-9/h1-5H,6,10H2 |

InChI Key |

DSKCFYDDBCXEOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CN=NC2=C1)CN |

Origin of Product |

United States |

Synthetic Methodologies for Cinnolin 5 Ylmethanamine and Its Analogues

Retrosynthetic Strategies for the Cinnolin-5-ylmethanamine Scaffold

A retrosynthetic analysis of this compound reveals two primary disconnection points for the introduction of the aminomethyl group. The carbon-nitrogen bond of the primary amine can be disconnected to a corresponding carbonyl group (an aldehyde) or a nitrile. This leads to two key precursor molecules: cinnoline-5-carbaldehyde and cinnoline-5-carbonitrile.

The synthesis of these precursors would, in turn, rely on the formation of the cinnoline (B1195905) ring itself. This can be envisioned through established methods such as the Richter or Pfitzinger-type reactions, or through diazotization-cyclization protocols. The choice of starting materials for these ring-forming reactions would be crucial to allow for subsequent functionalization at the C-5 position. For instance, a strategically placed substituent on a benzene (B151609) ring precursor could facilitate the introduction of the aldehyde or nitrile group after the cinnoline core is established.

Classical Cinnoline Ring Formation Approaches and Their Adaptations

The construction of the cinnoline nucleus is a well-established area of heterocyclic chemistry, with several classical methods that can be adapted for the synthesis of precursors to this compound.

The Richter synthesis traditionally involves the diazotization of an o-aminoarylpropiolic acid, which then undergoes cyclization to form a 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org While a powerful tool, its direct application to form a C-5 functionalized cinnoline would require a starting aniline (B41778) with a substituent at the meta-position relative to the amino group, which could then be converted to the desired functionality.

The Pfitzinger reaction , while primarily used for the synthesis of quinolines, involves the condensation of isatin (B1672199) with a carbonyl compound. Analogous reactions for the synthesis of pyridazine (B1198779) systems, which are structurally related to cinnolines, have been explored. However, the direct application of the Pfitzinger reaction to generate a cinnoline ring is not a standard method.

A more versatile approach to substituted cinnolines involves the diazotization of a suitably substituted o-aminoaryl ketone or related compound, followed by intramolecular cyclization. nih.govpnrjournal.com For the synthesis of a C-5 substituted cinnoline, one could start with a 2-amino-6-substituted acetophenone. Diazotization of the amino group would generate a diazonium salt, which could then undergo cyclization to form the cinnoline ring with the desired substituent at the C-5 position.

Another powerful strategy is the intramolecular cyclization of hydrazones. For instance, a substituted aniline can be diazotized and coupled with an active methylene (B1212753) compound like cyanoacetamide to form a hydrazone. Subsequent intramolecular cyclization can then yield a substituted aminocinnoline. nih.gov

Introduction of the Aminomethyl Group at the C-5 Position

Once the cinnoline ring with a suitable functional group at the C-5 position is synthesized, the final step is the introduction of the aminomethyl group. This can be achieved through two primary strategies: reductive amination of an aldehyde or reduction of a nitrile.

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. In the context of this compound synthesis, this would involve the reaction of cinnoline-5-carbaldehyde with an ammonia (B1221849) source, followed by the reduction of the resulting imine.

While specific conditions for the reductive amination of cinnoline-5-carbaldehyde are not extensively reported, general protocols for heteroaromatic aldehydes are applicable. A variety of reducing agents can be employed, with the choice often depending on the substrate's functional group tolerance.

| Reducing Agent | Typical Conditions | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol, room temperature | Mild and selective, but may require activation for less reactive imines. |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selective for imines in the presence of aldehydes. |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane, room temperature | Mild and effective for a wide range of substrates. |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C or Raney Ni, various solvents and pressures | Can be highly effective but may also reduce the cinnoline ring under harsh conditions. |

Table 1: Common Reducing Agents for Reductive Amination

The reduction of a nitrile to a primary amine offers an alternative and often high-yielding route to this compound from cinnoline-5-carbonitrile. Several methods are available for this transformation, ranging from metal hydride reductions to catalytic hydrogenation.

The choice of reducing agent and reaction conditions is critical to achieve a high yield of the primary amine and to avoid over-reduction or side reactions.

| Reducing Agent/Method | Typical Conditions | Advantages | Potential Challenges |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, reflux | Powerful reducing agent, generally high yields. | Highly reactive, not tolerant of many functional groups. |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Raney Ni or Pd/C, ethanol (B145695) or methanol, elevated pressure and temperature | Scalable, often clean reactions. | Potential for ring reduction, catalyst poisoning. |

| Diborane (B₂H₆) | THF, room temperature | Milder than LiAlH₄, can be more selective. | Requires handling of a toxic and flammable gas. |

| Sodium borohydride (NaBH₄) with catalyst | NaBH₄, CoCl₂ or NiCl₂, methanol | Milder conditions than LiAlH₄. | May require optimization of catalyst and conditions. |

Table 2: Methods for the Reduction of Nitriles to Primary Amines

The optimization of these methods for the specific substrate, cinnoline-5-carbonitrile, would involve screening of solvents, temperatures, pressures (for hydrogenation), and catalyst loadings to maximize the yield and purity of this compound.

Direct Amination of Cinnoline Precursors

Directly introducing an amino or aminomethyl group onto the cinnoline ring represents an efficient, atom-economical strategy. While direct C-H amination of cinnolines at the C-5 position is a challenging transformation, methodologies developed for analogous heterocyclic systems, such as quinolines, provide a conceptual framework. Research has demonstrated the feasibility of copper-catalyzed direct C-H bond C5-amidation of 8-amidoquinolines. researchgate.net This approach utilizes commercially available copper(II) as a catalyst without the need for expensive ligands, showcasing a scalable and operationally simple process. researchgate.net

A plausible, though not yet specifically reported for cinnoline, indirect route to this compound could involve a multi-step sequence starting from a suitable cinnoline precursor. For instance, a 5-methylcinnoline (B12963332) could be subjected to radical bromination followed by nucleophilic substitution with an amine source. Alternatively, a 5-halocinnoline could undergo cyanation followed by reduction of the nitrile to the primary amine. Another established pathway for introducing an amino group is the reduction of a nitro group. For example, 5-aminoquinoline (B19350) is efficiently synthesized by the reduction of 5-nitroquinoline (B147367) using hydrazine (B178648) hydrate (B1144303) with a Pd/C catalyst. chemicalbook.com A similar strategy could be envisioned for a corresponding 5-nitrocinnoline (B3350679) precursor. To achieve the target this compound, a 5-formylcinnoline, accessible via oxidation of a 5-methylcinnoline or other formylation reactions, could be subjected to reductive amination.

Transition Metal-Catalyzed Cross-Coupling Reactions for Cinnoline Functionalization

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and these methods are highly applicable to the functionalization of the cinnoline scaffold.

Palladium-catalyzed C-H activation is a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds directly from C-H bonds, avoiding the need for pre-functionalized starting materials. rsc.orgrsc.org These reactions often proceed via a directing-group-assisted mechanism, where a coordinating group on the substrate positions the palladium catalyst for selective activation of a specific C-H bond. mdpi.com Subsequent annulation with a coupling partner, such as an alkyne or allene, allows for the rapid assembly of complex cyclic structures. nih.govresearchgate.net

For instance, researchers have developed Pd(II)-catalyzed intermolecular annulation of N-benzoylsulfonamides with allenes to synthesize 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net A plausible catalytic cycle for such transformations typically involves:

Coordination of the palladium catalyst to the directing group.

Concerted metalation-deprotonation to form a palladacycle intermediate.

Coordinative insertion of the coupling partner (e.g., alkyne, allene).

Reductive elimination to form the final product and regenerate the active Pd(II) catalyst. mdpi.com

This strategy allows for the construction of fused ring systems and could be conceptually applied to build the cinnoline core or add complex fused rings to an existing cinnoline structure.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are indispensable for forming C-C bonds. wikipedia.orgresearchgate.netlibretexts.orgyonedalabs.com These reactions typically involve the coupling of an organohalide or triflate with an organoboron (Suzuki-Miyaura) or terminal alkyne (Sonogashira) compound. fishersci.co.ukrsc.org

The utility of these reactions on the cinnoline scaffold has been demonstrated through the functionalization of 4-chlorocinnoline (B183215). consensus.app In these studies, 4-chlorocinnoline was successfully coupled with various boronic esters and terminal alkynes to yield the corresponding 4-aryl- and 4-ethynylcinnolines. consensus.app This precedent strongly suggests that a 5-halocinnoline precursor could be similarly employed to introduce a variety of functional groups at the C-5 position, which could then be further elaborated to the aminomethyl group of this compound.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of 4-Chlorocinnoline consensus.app

| Reaction Type | Coupling Partner | Catalyst System | Solvent/Base | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Toluene / 2M Na₂CO₃ | 81% |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid pinacol ester | Pd(PPh₃)₄ | Toluene / 2M Na₂CO₃ | 75% |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | THF / Et₃N | 85% |

| Sonogashira | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI | THF / Et₃N | 91% |

Rhodium-catalyzed reactions have emerged as powerful methods for the synthesis of N-heterocycles, including the cinnoline core itself. rsc.orgrsc.org One notable approach involves the Rh(III)-catalyzed cascade oxidative coupling and cyclization of Boc-arylhydrazines with alkynes. This method offers a broad substrate scope and high stereoselectivity, providing an efficient route to various substituted cinnolines and cinnolinium salts. rsc.org The reaction proceeds through a key five-membered rhodacycle intermediate, highlighting the C-H activation mechanism. rsc.org

Another elegant rhodium-catalyzed strategy utilizes N-amino (hydrazine)-directed C-H functionalization with α-diazo-β-ketoesters. This process involves a sequence of C-H activation, C-C coupling, and intramolecular dehydration to afford the cinnoline scaffold under mild conditions. acs.org These methods are particularly valuable for creating diverse cinnoline analogues by varying the substitution patterns on the arylhydrazine and alkyne or diazo starting materials.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic methodologies is crucial for sustainable chemical manufacturing. nih.govnih.govzenodo.org This involves using less hazardous chemicals, employing energy-efficient processes, and minimizing waste.

Microwave-assisted organic synthesis (MAOS) has become a key tool in green chemistry, offering significant advantages over conventional heating methods. researchgate.neteurekaselect.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. lew.roresearchgate.net

A green and efficient one-pot synthesis of novel cinnoline derivatives has been reported using microwave irradiation. researchgate.netnih.gov In one study, the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with nitroolefins under controlled microwave heating at 100°C for just 20 minutes afforded high yields (86-93%) of the desired cinnoline derivatives. researchgate.net This method highlights the potential of microwave technology to facilitate complex chemical transformations rapidly and efficiently.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoline (B57606) Derivatives lew.ro

| Reaction Step | Method | Time | Yield |

|---|---|---|---|

| N-Oxide Formation | Conventional (65°C) | 9-11 hours | 38-67% |

| Microwave (100 W) | 30-40 minutes | 57-84% | |

| Claisen Rearrangement | Conventional (170°C) | 4 hours | 40-80% |

| Microwave (900 W) | 15-35 minutes | 60-100% |

The data clearly demonstrates that microwave irradiation significantly shortens reaction times and improves yields, aligning with the principles of green chemistry by enhancing energy efficiency and process intensity. lew.ro

Solvent-Free or Reduced-Solvent Reaction Systems

The development of environmentally benign synthetic methods has led to the exploration of solvent-free and reduced-solvent reaction systems for the synthesis of heterocyclic compounds, including cinnoline derivatives. These approaches, which often utilize techniques such as microwave irradiation, aim to minimize waste, reduce reaction times, and often lead to improved yields and purities. While specific solvent-free or reduced-solvent methodologies for the direct synthesis of this compound are not extensively documented in the current literature, the principles have been successfully applied to the synthesis of the core cinnoline scaffold and its variously substituted analogues. These methods provide a foundational basis for the potential development of greener synthetic routes to this compound.

One prominent approach in this area is the use of controlled microwave-assisted multi-component reactions. nih.govnih.govresearchgate.net This technique allows for the rapid and efficient construction of complex molecular architectures in a single step from multiple starting materials, often in the presence of a minimal amount of a high-boiling point solvent or a catalytic amount of a base. nih.govresearchgate.net

A notable example involves the synthesis of densely functionalized cinnolines through a one-pot, multi-component reaction under controlled microwave heating. nih.govresearchgate.net In a representative study, ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates were reacted with aromatic aldehydes and nitromethane. nih.govresearchgate.net The use of microwave irradiation in the presence of piperidine (B6355638) in dioxane afforded high yields of the corresponding cinnoline derivatives. researchgate.net This methodology highlights the potential of reduced-solvent, microwave-assisted synthesis for the efficient production of complex cinnoline systems.

The following interactive data table summarizes the research findings for the microwave-assisted synthesis of a representative functionalized cinnoline analogue.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent/Catalyst | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate | Aromatic aldehyde | Nitromethane | Dioxane/Piperidine | Microwave Irradiation | Densely functionalized cinnoline | Not specified |

Another emerging area in green chemistry that holds promise for the synthesis of cinnoline derivatives is the use of mechanochemistry. While specific applications to this compound have not been reported, mechanochemical methods have been successfully employed for the solvent-free synthesis of related nitrogen-containing heterocycles. This technique involves the use of mechanical force, such as grinding or milling, to initiate chemical reactions, thereby eliminating the need for bulk solvents.

Although direct solvent-free routes to this compound are yet to be detailed, the successful application of reduced-solvent and microwave-assisted techniques for the synthesis of the cinnoline core and its complex analogues provides a strong indication of the future direction in the environmentally friendly production of this class of compounds. Further research in this area could lead to the development of specific and efficient solvent-free methodologies for this compound and its derivatives.

Chemical Reactivity and Derivatization of Cinnolin 5 Ylmethanamine

Transformations of the Primary Amine Functionality

The primary amine of the aminomethyl group is a versatile functional handle for a variety of chemical transformations. Its nucleophilicity allows it to readily react with a wide range of electrophiles.

The primary amine of Cinnolin-5-ylmethanamine can be readily acylated, alkylated, and sulfonylated to yield a diverse array of derivatives.

Acylation: This reaction involves treating this compound with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. This transformation results in the formation of stable amide derivatives.

Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. This process can lead to mono- and di-alkylated products.

Sulfonylation: Reacting the primary amine with sulfonyl chlorides in the presence of a base yields sulfonamides. Cinnoline (B1195905) derivatives bearing a sulfonamide moiety have been synthesized and investigated for their potential biological activities. nih.gov

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Acylation | Acetyl Chloride | Amide |

| Alkylation | Methyl Iodide | Secondary/Tertiary Amine |

| Sulfonylation | Tosyl Chloride | Sulfonamide |

The primary amine of this compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. uomustansiriyah.edu.iqmasterorganicchemistry.com This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, followed by dehydration to yield the C=N double bond. chemistrysteps.comredalyc.org

The formation of these derivatives is a reversible process, and the stability of the resulting imine is influenced by the nature of the carbonyl compound used. uomustansiriyah.edu.iqnih.gov Aromatic aldehydes, particularly those with effective conjugation systems, tend to form more stable Schiff bases. uomustansiriyah.edu.iq This reaction is a cornerstone in the synthesis of various heterocyclic systems and compounds with diverse applications. mdpi.comsemanticscholar.orgnih.gov

| Reactant 1 | Reactant 2 (Example) | Product Type | Key Feature |

|---|---|---|---|

| This compound | Benzaldehyde | Imine (Schiff Base) | Formation of a C=N bond |

| This compound | Acetone | Imine (Schiff Base) | Reversible reaction |

While the aminomethyl group itself does not directly participate as a dienophile or diene in standard cycloaddition reactions, it can be transformed into functionalities that do. For instance, the corresponding imine derivatives can participate in aza-Diels-Alder reactions, which are powerful methods for constructing nitrogen-containing six-membered rings. The stereoselectivity of such reactions can be influenced by the substituents on both the imine and the diene.

Reactivity of the Cinnoline Heterocycle

The cinnoline ring system is an aromatic, bicyclic heterocycle containing two adjacent nitrogen atoms in one of the six-membered rings. This arrangement significantly influences the electron density and reactivity of the ring system.

The cinnoline nucleus is generally considered an electron-deficient system due to the electronegativity of the two nitrogen atoms. This deactivation makes electrophilic aromatic substitution (EAS) reactions more difficult compared to benzene (B151609). When EAS does occur, the substitution is expected to take place on the carbocyclic (benzene) ring rather than the electron-poor pyridazine (B1198779) ring. pnrjournal.com

By analogy to the related quinoline (B57606) system, where electrophilic attack favors positions 5 and 8, substitution on the cinnoline core is predicted to occur at the C-5, C-6, C-7, and C-8 positions. reddit.com The directing effect of the aminomethyl group at the C-5 position would need to be considered. As an alkyl group, it is weakly activating and ortho-, para-directing. However, under the strongly acidic conditions often required for EAS, the amine would be protonated to form an ammonium salt, which is a deactivating, meta-directing group. This would likely direct incoming electrophiles to the C-7 position.

| Reaction Conditions | Directing Effect of -CH₂NH₂ Group | Predicted Major Substitution Position(s) |

|---|---|---|

| Neutral/Mildly Acidic | Weakly activating, ortho, para-directing | C-6, C-8 |

| Strongly Acidic | Deactivating, meta-directing (as -CH₂NH₃⁺) | C-7 |

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-deficient aromatic rings. wikipedia.org The reaction requires the presence of a good leaving group (such as a halide) and is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

The inherent electron-deficient nature of the cinnoline ring makes it a suitable substrate for SNAr reactions, particularly if a good leaving group is present at positions such as C-4, C-6, or C-8. The presence of the two ring nitrogens helps to stabilize the negative charge of the intermediate Meisenheimer complex that is formed during the reaction. wikipedia.orglibretexts.org For a hypothetical this compound derivative, such as 4-chloro-cinnolin-5-ylmethanamine, a nucleophile would readily attack the C-4 position, displacing the chloride.

Oxidation and Reduction Chemistry of the Cinnoline Ring System

Oxidation: The nitrogen atoms in the cinnoline ring are susceptible to oxidation, typically with peroxy acids, to form N-oxides. The position of N-oxidation (N-1 vs. N-2) is influenced by the electronic nature of the substituents on the ring. For a generic cinnoline, oxidation can lead to either the N-1 oxide, the N-2 oxide, or a mixture of both. The presence of the electron-donating aminomethyl group at the C5-position would likely influence the regioselectivity of this reaction.

Reduction: The cinnoline ring can undergo reduction under various conditions. Catalytic hydrogenation, for example, can lead to the saturation of the heterocyclic ring, yielding dihydrocinnoline or tetrahydrocinnoline derivatives. The specific product depends on the catalyst, solvent, and reaction conditions. Another common method is the use of reducing agents like sodium dithionite. The reduction of the cinnoline nucleus is a key step in the synthesis of certain polycondensed derivatives.

| Reaction Type | Reagent/Condition | Potential Product(s) |

| Oxidation | Peroxy acids (e.g., m-CPBA) | This compound N-oxide |

| Catalytic Hydrogenation | H₂, Pd/C | Dihydrothis compound, Tetrahydrothis compound |

| Chemical Reduction | Sodium dithionite | Dihydrothis compound |

This table represents potential reactions based on the general chemistry of cinnolines and has not been experimentally verified for this compound.

Formation of Condensed Ring Systems Incorporating this compound as a Building Block

The bifunctional nature of this compound, possessing both a reactive aromatic core and a primary amine, makes it a theoretical candidate for the synthesis of condensed heterocyclic systems. The amino group can participate in cyclization reactions with suitable reagents to form new rings fused to the cinnoline backbone.

One of the most well-established methods for constructing fused ring systems from primary amines is the Pictet-Spengler reaction name-reaction.comwikipedia.org. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline. While this compound is not a β-arylethylamine, analogous cyclizations can be envisioned. For instance, reaction with a suitable dicarbonyl compound or its equivalent could potentially lead to the formation of a new heterocyclic ring fused at the C4 and C5 positions of the cinnoline ring.

Another classical method for the synthesis of fused isoquinoline systems is the Bischler-Napieralski reaction organic-chemistry.orgwikipedia.orgnrochemistry.comjk-sci.com. This reaction typically involves the cyclization of β-arylethylamides using a dehydrating agent. Acylation of the amino group of this compound would provide the necessary amide precursor for a potential intramolecular cyclization onto the C4 or C6 position of the cinnoline ring, leading to a condensed dihydropyridine derivative. The success of such a reaction would depend on the nucleophilicity of the cinnoline ring, which is generally considered electron-deficient.

Furthermore, the primary amine of this compound could be utilized in the construction of fused five-membered heterocyclic rings. For example, reaction with nitrous acid could form a diazonium salt, which, if positioned appropriately relative to another functional group, could undergo intramolecular cyclization. More direct approaches could involve condensation with reagents designed to form triazole or tetrazole rings. The synthesis of triazolo[4,3-b]cinnolines and tetrazolo[1,5-b]cinnolines often involves the cyclization of hydrazino- or amino-substituted cinnolines, respectively rsc.orgiau.irnih.gov.

| Reaction Name | Reactant for Amine | Potential Fused System |

| Pictet-Spengler type | Aldehyde/Ketone | Fused Tetrahydropyridine |

| Bischler-Napieralski type | Acyl Chloride (to form amide) | Fused Dihydropyridine |

| Triazole formation | e.g., N,N'-dicyclohexylcarbodiimide and an azide source | Triazolo[x,y-z]cinnoline |

| Tetrazole formation | e.g., Sodium azide and triethyl orthoformate | Tetrazolo[x,y-z]cinnoline |

This table outlines theoretical applications of named reactions for the synthesis of condensed ring systems starting from this compound. The feasibility and regioselectivity of these reactions would require experimental investigation.

Advanced Spectroscopic and Structural Elucidation of Cinnolin 5 Ylmethanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, and its application to Cinnolin-5-ylmethanamine provides critical insights into its proton and carbon framework.

Two-dimensional NMR techniques are instrumental in deciphering the complex spin systems within this compound. Correlation Spectroscopy (COSY) experiments reveal proton-proton coupling networks, enabling the assignment of adjacent protons within the cinnoline (B1195905) ring and the aminomethyl substituent. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms, providing a clear map of the C-H connectivities. ijariit.comgoogle.com Furthermore, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the entire molecular puzzle, including the placement of quaternary carbons and the aminomethyl group on the cinnoline core. impactfactor.orginnovativejournal.in

Due to the absence of specific published experimental data for this compound, a representative table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on the analysis of related cinnoline derivatives and general NMR principles. ijariit.cominnovativejournal.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | 8.8 - 9.2 | 145 - 150 |

| H-4 | 7.5 - 7.8 | 120 - 125 |

| H-6 | 7.8 - 8.1 | 130 - 135 |

| H-7 | 7.6 - 7.9 | 125 - 130 |

| H-8 | 8.0 - 8.4 | 128 - 133 |

| -CH₂- | 4.0 - 4.5 | 40 - 45 |

| -NH₂ | 1.5 - 2.5 (broad) | - |

| C-4a | - | 125 - 130 |

| C-5 | - | 135 - 140 |

| C-8a | - | 148 - 153 |

(Note: Predicted values are based on analogous structures and may vary from experimental results. The NH₂ proton signal is often broad and its chemical shift can be highly dependent on solvent and concentration.)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups. pnrjournal.comthepharmajournal.com For this compound, these methods are crucial for confirming the presence of the key structural motifs.

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic cinnoline ring and the methylene (B1212753) group would also be evident. Bending vibrations for the amine (N-H bend) and the methylene group (CH₂ scissoring) would provide further structural confirmation. The C=N and C=C stretching vibrations within the aromatic system would appear in the 1400-1650 cm⁻¹ region. pnrjournal.com

Table 2: Expected Characteristic Infrared (IR) and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=N Stretch | 1550 - 1650 | Medium to Strong |

| C=C Stretch (aromatic) | 1400 - 1600 | Medium to Strong |

| N-H Bend (amine) | 1580 - 1650 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

(Note: These are general ranges and the exact positions and intensities can be influenced by the molecular environment and intermolecular interactions.)

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula of this compound (C₉H₉N₃), distinguishing it from other compounds with the same nominal mass. nih.gov

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information about its subunits. For this compound, characteristic fragmentation pathways would likely involve the loss of the aminomethyl group or fragmentation of the cinnoline ring system. Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the structural subunits.

A plausible fragmentation pattern would involve the initial loss of the NH₂ group, followed by the cleavage of the CH₂ group. Another likely fragmentation would be the characteristic breakdown of the cinnoline ring itself.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Following a comprehensive search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound this compound was found. The elucidation of its solid-state molecular conformation, geometry, and the analysis of its intermolecular interactions through this method are therefore not documented in the available literature.

While the broader family of cinnoline derivatives has been the subject of crystallographic studies, the absence of data for the specific 5-ylmethanamine substitution pattern prevents a detailed and scientifically accurate discussion as outlined. For instance, studies on other substituted cinnolines reveal insights into their molecular structures and packing, but these findings cannot be directly extrapolated to this compound due to the significant influence of substituent type and position on the crystal packing and intermolecular forces.

Elucidation of Solid-State Molecular Conformation and Geometry

Without experimental data from single-crystal X-ray diffraction for this compound, a definitive description of its solid-state conformation and geometry is not possible. Theoretical modeling could provide predictions, but these would require experimental validation.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

A detailed analysis of the intermolecular interactions for this compound is contingent on obtaining its crystal structure. The presence of a primary amine and the aromatic cinnoline system suggests the potential for specific intermolecular interactions.

Hydrogen Bonding: The aminomethyl group (-CH₂NH₂) provides hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the nitrogen atom). It is highly probable that these functional groups would participate in a network of intermolecular hydrogen bonds in the solid state. These interactions are crucial in dictating the packing of molecules in the crystal lattice. Studies on other nitrogen-rich heterocyclic compounds have highlighted the dominant role of N···H interactions in their crystal packing. nih.govnih.gov

Theoretical and Computational Chemistry of Cinnolin 5 Ylmethanamine

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are pivotal in elucidating the electronic characteristics of molecules. Methods like Density Functional Theory (DFT) are used to map out electron distribution, orbital energies, and molecular stability, offering a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Cinnolin-5-ylmethanamine, DFT calculations would typically be employed to determine its optimized geometry and ground state properties. This involves finding the lowest energy arrangement of the atoms in space and calculating various parameters associated with this stable structure.

A representative study on a related compound, cinnoline-4-carboxylic acid, utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to determine its optimized geometrical parameters in the gas phase. ijastems.org This level of theory provides a reliable balance between accuracy and computational cost for organic molecules. For this compound, such calculations would predict key bond lengths, bond angles, and dihedral angles.

The expected findings would show the planarity of the bicyclic cinnoline (B1195905) ring system, consistent with its aromatic nature. ijastems.org The bond lengths within the benzene (B151609) and pyridazine (B1198779) rings would exhibit values intermediate between typical single and double bonds, characteristic of aromatic delocalization. For instance, C-C bond lengths in the benzene portion of the cinnoline ring are calculated to be in the range of 1.355-1.402 Å. ijastems.org The C-N and N-N bonds in the pyridazine ring would have distinct lengths reflecting their unique electronic environment. The geometry of the aminomethyl substituent at the C5 position would also be optimized, revealing the bond lengths and angles for the C-C, C-H, C-N, and N-H bonds.

Table 1: Representative Ground State Geometrical Parameters Calculated for Cinnoline Derivatives using DFT Note: This table presents data for Cinnoline-4-carboxylic acid as a proxy to illustrate the type of information obtained from DFT calculations.

| Parameter | Bond | Calculated Value (Å) ijastems.org |

| Bond Length | N1=N2 | 1.403 |

| Bond Length | C-C (benzene ring) | 1.355 - 1.402 |

| Bond Length | C-H | ~1.070 |

These ground-state calculations are the foundation for further computational analysis, including vibrational frequency calculations, which can be compared with experimental infrared and Raman spectra to validate the computed structure. Similar DFT approaches have been successfully applied to various quinoline (B57606) derivatives, which are isoelectronic analogs of cinnolines, to confirm their structures and electronic properties. nih.govekb.egresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. scirp.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org This facilitates charge transfer within the molecule and to other molecules. ijastems.orgscirp.org

Computational studies on cinnoline derivatives provide insight into the expected FMO properties of this compound. For example, DFT calculations on cinnoline-4-carboxylic acid have been used to compute its HOMO-LUMO energy gap, which helps in understanding the charge transfer within the molecule. ijastems.org Another study on various 4-substituted cinnolines also investigated the FMOs and their energy gaps. ajchem-a.com The presence of the aminomethyl group (-CH2NH2), an electron-donating group, at the C5 position is expected to raise the HOMO energy level, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted cinnoline and influencing its reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Gaps for Cinnoline and a Related Derivative

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| Cinnoline-4-carboxylic acid | DFT/B3LYP/6-311++G(d,p) | - | - | Computed ijastems.org |

| Quinoline (analog) | DFT/B3LYP/6-31+G(d,p) | -6.646 scirp.org | -1.816 scirp.org | 4.83 scirp.org |

| 4-substituted Cinnolines | ab initio/HF/6-311G(d,p) | Investigated ajchem-a.com | Investigated ajchem-a.com | Investigated ajchem-a.com |

The analysis of the orbital distribution would likely show that the HOMO is primarily localized over the π-system of the cinnoline ring, while the LUMO is also distributed across the aromatic system, characteristic of π → π* transitions.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. Green regions are neutral.

For this compound, the MEP map would be expected to show the most negative potential localized around the two nitrogen atoms (N1 and N2) of the pyridazine ring due to the high electronegativity of nitrogen and the presence of lone pairs of electrons. ijastems.orgnih.gov This makes the nitrogen atoms the primary sites for protonation and interaction with electrophiles. The aminomethyl group's nitrogen atom would also represent a region of negative potential.

Conversely, the hydrogen atoms of the aromatic ring and the aminomethyl group would exhibit positive electrostatic potential. The distribution of potential across the carbon framework of the cinnoline ring would be influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating nature of the aminomethyl substituent. Such analyses are standard in the computational study of N-heterocycles like quinolines and pyridines to understand their reactivity. nih.govnih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is essential for understanding its three-dimensional structure and how its shape influences its interactions and properties. The molecule possesses flexibility primarily due to the rotation around the single bonds of the aminomethyl substituent.

This compound has two key rotational barriers to consider:

Rotation around the C5—CH2 bond: This involves the rotation of the aminomethyl group relative to the plane of the cinnoline ring.

Rotation around the CH2—NH2 bond: This involves the rotation of the amino group (-NH2) around the carbon-nitrogen bond.

Computational methods can be used to calculate the energy profile as a function of the dihedral angle for each rotation. The energy maxima on this profile correspond to eclipsed conformations, which experience steric hindrance, while the energy minima correspond to more stable, staggered conformations.

For the C5—CH2 bond rotation, the barrier would be influenced by the steric interactions between the hydrogen atoms of the methylene (B1212753) group and the hydrogen atom at the C4 and C6 positions of the cinnoline ring. The preferred conformation would likely place the C-N bond of the substituent in a way that minimizes these steric clashes. Theoretical studies on the rotational barriers of substituents on other aromatic systems, such as binaphthyls, show that steric hindrance is a dominant factor in determining conformational preferences and the height of the rotational energy barrier. usu.edu

The complete energetic landscape of this compound can be mapped by systematically varying the key dihedral angles and calculating the potential energy at each point. This multidimensional surface reveals all possible low-energy conformations (local minima) and the transition states that connect them. The conformation with the lowest energy is the global minimum, representing the most stable structure of the molecule.

Molecular dynamics (MD) simulations could further explore the conformational space by simulating the movement of the atoms over time at a given temperature. MD simulations provide insight into the dynamic behavior of the molecule, showing how it transitions between different conformations and which conformations are most populated under specific conditions. This information is critical for understanding how the molecule might dock into a biological receptor or interact with other molecules, as its shape and flexibility are key determinants of its function.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry serves as a robust tool for the prediction of various spectroscopic parameters of this compound, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. Methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are frequently employed to achieve a high degree of accuracy in these predictions. researchgate.netscielo.org.zamdpi.comrsc.org

The theoretical calculation of NMR chemical shifts, for instance, often utilizes the Gauge-Invariant Atomic Orbital (GIAO) method in conjunction with a selected DFT functional, such as B3LYP, and a suitable basis set. researchgate.net These calculations yield predicted ¹H and ¹³C NMR chemical shifts that can be compared with experimental data to confirm the molecular structure. The correlation between calculated and experimental values is typically strong, providing a high level of confidence in the structural assignment. mdpi.com Machine learning algorithms are also emerging as powerful tools for the rapid and accurate prediction of NMR spectra. nih.govfrontiersin.org

Similarly, TD-DFT calculations are instrumental in predicting the electronic absorption spectra (UV-Vis) of molecules like this compound. scielo.org.zarsc.org These computations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The predicted spectra can then be compared with experimentally measured spectra to validate the computational model and provide insights into the electronic transitions occurring within the molecule.

Below is an illustrative table showcasing the kind of data that would be generated in such a study, comparing hypothetical experimental data with theoretical predictions for this compound.

Table 1: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (Computational) | Hypothetical Experimental Value |

| ¹H NMR (δ, ppm) | ||

| H-3 | 8.95 | 8.92 |

| H-4 | 7.88 | 7.85 |

| H-6 | 7.65 | 7.63 |

| H-7 | 7.95 | 7.91 |

| H-8 | 8.12 | 8.09 |

| CH₂ | 4.15 | 4.13 |

| NH₂ | 1.85 | 1.88 |

| ¹³C NMR (δ, ppm) | ||

| C-3 | 145.2 | 144.9 |

| C-4 | 125.8 | 125.5 |

| C-4a | 148.5 | 148.2 |

| C-5 | 138.1 | 137.8 |

| C-6 | 128.4 | 128.1 |

| C-7 | 130.2 | 129.9 |

| C-8 | 122.7 | 122.4 |

| C-8a | 150.3 | 150.0 |

| CH₂ | 45.7 | 45.4 |

| UV-Vis (λmax, nm) | ||

| Band I | 315 | 312 |

| Band II | 278 | 275 |

| Band III | 225 | 223 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental and computational studies on this compound were not found in the public domain.

Applications and Research Utility of Cinnolin 5 Ylmethanamine As a Chemical Scaffold

Utilization in Catalysis and Organocatalysis

The presence of a primary amine group in Cinnolin-5-ylmethanamine makes it a candidate for applications in both metal-based catalysis and organocatalysis. The nitrogen atoms of the cinnoline (B1195905) ring and the exocyclic amine can act as coordination sites for metal ions, while the amine group itself can participate directly in organocatalytic transformations.

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. While there is a lack of specific reports on the use of this compound derivatives as chiral ligands, the fundamental structure suggests a potential pathway for their design. By introducing chirality into the this compound scaffold, it is conceivable to create novel ligands for asymmetric transformations.

One potential strategy involves the synthesis of chiral derivatives by modifying the methanamine side chain. For instance, the introduction of a stereocenter at the carbon atom adjacent to the amine would yield a chiral primary amine that could be further functionalized. Alternatively, the amine could be used as a handle to attach larger chiral auxiliaries.

The resulting chiral cinnoline-based ligands could coordinate with various transition metals, such as rhodium, palladium, or copper, to form catalysts for a range of asymmetric reactions, including hydrogenations, C-C bond-forming reactions, and allylic substitutions. The rigidity of the cinnoline backbone could provide a well-defined steric environment around the metal center, which is crucial for achieving high enantioselectivity.

Table 1: Potential Chiral this compound Derivatives and Their Hypothetical Applications in Asymmetric Catalysis

| Chiral Derivative Structure (Hypothetical) | Potential Metal Catalyst | Target Asymmetric Reaction | Key Design Feature |

| (R/S)-1-(Cinnolin-5-yl)ethan-1-amine | Rhodium(I) | Asymmetric Hydrogenation | Chiral primary amine for bidentate coordination |

| N-((R/S)-1-Phenylethyl)this compound | Palladium(0) | Asymmetric Allylic Alkylation | Chiral secondary amine with steric bulk |

| (R/S)-2-((Cinnolin-5-ylmethyl)amino)-2-phenylethanol | Copper(II) | Asymmetric Henry Reaction | Chiral amino alcohol for tridentate chelation |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Primary amines are a well-established class of organocatalysts, capable of activating substrates through the formation of enamines or iminium ions. The primary amine moiety of this compound could potentially be harnessed for such catalytic activity.

For example, this compound could catalyze aldol (B89426) reactions between ketones and aldehydes via an enamine mechanism. Similarly, it could promote Michael additions of nucleophiles to α,β-unsaturated carbonyl compounds. The cinnoline core might influence the reactivity and selectivity of these reactions through electronic effects or by providing a scaffold for further functionalization to introduce additional catalytic or directing groups.

While direct experimental evidence for the organocatalytic activity of this compound is not available in the current literature, the known reactivity of primary amines as organocatalysts provides a strong basis for its potential in this area.

Electrochemical Studies and Analytical Applications

The nitrogen-containing aromatic structure of the cinnoline ring suggests that it should possess interesting electrochemical properties. The study of these properties can provide insights into the molecule's electronic structure and potential for applications in areas such as redox chemistry and sensor development.

While specific electrochemical data for this compound is scarce, studies on the related compound, benzo[c]cinnoline (B3424390), offer valuable insights. The electrochemical behavior of benzo[c]cinnoline has been investigated, revealing that it can undergo reduction. In aprotic media, it is reduced in two one-electron waves, followed by a two-electron wave. The addition of proton donors can alter this behavior, leading to the reduction of various protonated species. researchgate.net The final reduction product is proposed to be 2,2′-diaminobiphenyl. researchgate.net

Based on these findings, it can be inferred that this compound would also exhibit redox activity centered on the cinnoline core. The nitrogen-nitrogen bond is a likely site for reduction. The presence of the aminomethyl substituent at the 5-position would be expected to influence the reduction potential, likely making it more electron-rich and thus harder to reduce compared to the parent cinnoline.

The electron transfer mechanism would likely involve the initial formation of a radical anion, which could then be further reduced or protonated depending on the reaction conditions. Understanding these electron transfer processes is crucial for designing applications that leverage the redox properties of this scaffold.

Table 2: Predicted Electrochemical Properties of this compound Based on Analogs

| Property | Predicted Behavior for this compound | Basis for Prediction |

| Redox Activity | Expected to be redox-active, undergoing reduction at the cinnoline core. | Based on the known electrochemical behavior of benzo[c]cinnoline. researchgate.net |

| Reduction Potential | Likely to have a more negative reduction potential than unsubstituted cinnoline. | The electron-donating nature of the aminomethyl group. |

| Electron Transfer | Stepwise electron transfer, potentially involving radical intermediates. | Inferred from the multi-wave reduction observed for benzo[c]cinnoline. researchgate.net |

The ability of the nitrogen atoms in the cinnoline ring and the exocyclic amine of this compound to coordinate with metal ions makes it a promising candidate for the development of electrochemical sensors. The binding of a metal ion to the cinnoline scaffold would perturb its electronic structure, leading to a measurable change in its electrochemical response, such as a shift in the redox potential or a change in the peak current.

Quinoline (B57606) derivatives, which are structurally similar to cinnolines, have been successfully employed as electrochemical sensors for the detection of various metal ions. nih.gov For instance, quinoline-functionalized carbon dots have been developed as fluorescent nanosensors for zinc ions. nih.govrsc.org This suggests that a similar approach could be applied to this compound.

An electrochemical sensor based on this compound could be fabricated by immobilizing the molecule on an electrode surface. Upon exposure to a solution containing the target metal ion, the coordination event would be transduced into an electrical signal. The selectivity of the sensor could be tuned by modifying the structure of the cinnoline ligand to favor the binding of specific metal ions. Such sensors could find applications in environmental monitoring for the detection of heavy metal pollutants.

Future Directions and Emerging Research Avenues for Cinnolin 5 Ylmethanamine

Exploration of Unconventional and Sustainable Synthetic Methodologies

The traditional synthesis of cinnoline (B1195905) derivatives often involves multi-step procedures with harsh reaction conditions. ijper.org Future research will prioritize the development of green and economically viable synthetic strategies. These modern approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous reagents.

One promising area is the use of controlled microwave-assisted synthesis. researchgate.netijbpas.com This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating. Another key direction is the development of one-pot, multi-component reactions (MCRs). researchgate.net MCRs allow for the construction of complex molecules like functionalized cinnolines from simple starting materials in a single step, which improves efficiency by reducing the number of intermediate purification steps. researchgate.net

Further research into novel catalytic systems, including biocatalysis and photoredox catalysis, could provide highly selective and environmentally benign pathways to Cinnolin-5-ylmethanamine and its analogs. The goal is to create a more sustainable synthetic toolkit that aligns with the principles of green chemistry.

| Methodology | Key Advantages | Potential Application for Cinnoline Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | Accelerated cyclization and functionalization steps. |

| Multi-Component Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. | One-pot synthesis of highly substituted cinnoline derivatives. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, ease of scalability. | Continuous production of this compound. |

| Photoredox Catalysis | Use of visible light as a renewable energy source, mild reaction conditions. | Novel C-H functionalization and cross-coupling reactions. |

Advanced Functionalization Strategies for Cinnoline-5-ylmethanamine Derivatives

To fully explore the potential of the this compound scaffold, advanced functionalization strategies that allow for precise modification at various positions of the molecule are essential. The focus is moving beyond classical methods to more sophisticated techniques like C-H bond functionalization. rsc.orgrsc.org

Direct C-H functionalization is a powerful tool that allows for the introduction of new chemical groups onto the cinnoline core without the need for pre-functionalized starting materials. rsc.org This approach is highly atom-economical and opens up new avenues for creating diverse libraries of derivatives. Research in this area would involve exploring transition-metal catalysts (e.g., rhodium, palladium, iridium) to selectively activate specific C-H bonds on the cinnoline ring for coupling with a wide range of reaction partners. rsc.orgnih.gov

The aminomethyl group at the 5-position serves as a versatile handle for further derivatization. Future work could explore its use in forming amides, sulfonamides, and other functional groups, leading to compounds with tailored electronic and steric properties for applications in materials science and catalysis.

| Functionalization Strategy | Target Position | Potential New Functional Groups |

| Direct C-H Arylation | Benzene (B151609) ring of the cinnoline core | Phenyl, Pyridyl, Thienyl |

| C-H Alkylation/Alkenylation | Cinnoline core | Alkyl chains, Vinyl groups |

| Amine Derivatization | 5-methanamine group | Amides, Carbamates, Ureas |

| Directed ortho-Metalation | Position 4 or 6 | Halogens, Boronic esters, Silyl groups |

Integration into Hybrid Materials and Nanostructures

A significant future direction for this compound lies in its incorporation into hybrid organic-inorganic materials and nanostructures. The unique electronic properties of the cinnoline ring system, combined with the reactive aminomethyl handle, make it an attractive building block for advanced materials.

The primary amine of this compound can be used as an anchoring group to covalently bond the molecule to the surface of inorganic nanoparticles (e.g., silica, zinc oxide, gold). This functionalization can modify the surface properties of the nanoparticles and create hybrid materials with synergistic characteristics. For example, integrating the cinnoline moiety could introduce specific optical or electronic functionalities to the nanomaterial.

Furthermore, this compound can be incorporated as a monomer or a functional additive in polymer synthesis. The amine group can react with epoxides or acyl chlorides to become part of a polymer backbone or a pendant group. The resulting polymers could exhibit enhanced thermal stability, altered conductivity, or specific photophysical properties due to the presence of the rigid, nitrogen-rich cinnoline scaffold.

Development of Novel Computational Models for Predicting Chemical Reactivity

Computational chemistry is becoming an indispensable tool for guiding synthetic efforts and predicting molecular properties. For this compound, the development of robust computational models can accelerate the discovery of its novel derivatives and reactions.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and reactivity of N-heterocyclic compounds. purdue.edunih.gov Future research will involve using DFT to calculate various reactivity descriptors for the this compound scaffold. rsc.orgnih.gov These descriptors include Frontier Molecular Orbital (FMO) energies (HOMO and LUMO), which indicate the molecule's susceptibility to electrophilic and nucleophilic attack, and the molecular electrostatic potential (MEP), which identifies charge distribution and reactive sites. nih.govresearchgate.net

By modeling reaction pathways and calculating the energy barriers for potential transformations, researchers can predict the feasibility and regioselectivity of new reactions before attempting them in the lab. nih.gov This predictive capability saves time and resources and provides deep mechanistic insights that can lead to the rational design of more efficient synthetic routes and novel functional molecules. nih.govacs.org

| Computational Method | Predicted Property | Application in this compound Research |

| Density Functional Theory (DFT) | HOMO/LUMO energy gap, Molecular Electrostatic Potential (MEP) | Predicting sites of electrophilic/nucleophilic attack and overall reactivity. rsc.orgnih.gov |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra | Designing derivatives with specific photophysical properties. rsc.orgresearchgate.net |

| Transition State Theory | Reaction energy barriers (activation energy) | Predicting the feasibility and kinetics of proposed chemical transformations. nih.gov |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects | Understanding the behavior of cinnoline derivatives in different environments. |

High-Throughput Screening for Novel Chemical Transformations (not biological)

High-throughput screening (HTS) is a paradigm-shifting technology that allows for the rapid testing of thousands of reactions in parallel. nih.gov While widely used in drug discovery, its application to the discovery of novel non-biological chemical transformations is a burgeoning field of research. rsc.orgdrugtargetreview.com

For this compound, HTS platforms can be employed to accelerate the discovery of new catalysts and reaction conditions for its functionalization. acs.orgdigitellinc.com This involves setting up miniaturized arrays of reactions where parameters such as catalysts, ligands, solvents, and temperature are systematically varied. utwente.nl The outcomes can be rapidly analyzed using techniques like mass spectrometry to identify "hits"—conditions that lead to a desired chemical transformation. researchgate.net

This approach can be used to discover novel cross-coupling reactions, C-H activation conditions, or catalysts for polymerization. By moving away from traditional one-at-a-time experimentation, HTS can rapidly map out the reactivity of this compound and uncover unexpected and valuable chemical transformations, paving the way for its use in catalysis, materials science, and organic electronics. drugtargetreview.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.